molecular formula C17H15F3N2OS B4559732 3,5-dimethyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

3,5-dimethyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B4559732
M. Wt: 352.4 g/mol
InChI Key: ZBEHDBUGKNGTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is a useful research compound. Its molecular formula is C17H15F3N2OS and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.08571877 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research into similar compounds often involves their synthesis and structural characterization. For instance, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was studied for its IR, ^1H and ^13C-NMR, mass spectrometry, and crystal structure, providing a foundation for understanding the reactivity and physical properties of related compounds (Saeed et al., 2010). Similarly, research on the synthesis of aromatic polymers containing 1,3,5-triazine rings offers insights into the design and development of novel materials with potential applications in various fields (Lin et al., 1990).

Biological Activity

Compounds with similar structural features have been evaluated for their biological activities. For instance, thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Vasu et al., 2003). Another study on benzamides synthesized from non-steroidal anti-inflammatory drugs explored their potential biological applications, including inhibitory effects on human recombinant alkaline phosphatase and ecto-5′-nucleotidases, highlighting the diverse therapeutic potentials of such compounds (Saeed et al., 2015).

Material Science Applications

Research into the synthesis and characterization of new aromatic polyamides containing semifluorinated aromatic diamines, for instance, reveals the potential of similar compounds in the development of new materials with desirable properties such as solubility and thermal stability (Bera et al., 2012). These studies suggest avenues for exploring the applications of 3,5-dimethyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in material science, particularly in the synthesis of polymers and coatings with specific functional properties.

Pesticide Development

The development of novel insecticides, such as flubendiamide, which exhibits strong activity against lepidopterous pests, provides a template for the potential use of similar compounds in agriculture. The unique chemical structure of flubendiamide and its mode of action suggest that related compounds could be explored for their pesticidal properties, offering new solutions for pest management (Tohnishi et al., 2005).

Properties

IUPAC Name

3,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2OS/c1-10-6-11(2)8-12(7-10)15(23)22-16(24)21-14-5-3-4-13(9-14)17(18,19)20/h3-9H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEHDBUGKNGTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.